[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13537414
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O4 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-[(3R)-3-[phenylmethoxycarbonyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H24N2O4/c1-13(2)19(15-8-9-18(10-15)11-16(20)21)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)/t15-/m1/s1 |
| Standard InChI Key | SMBRAMRSAPGCON-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle) with three key substituents:
-
An (R)-configured isopropylamino group at the 3-position, protected by a benzyloxycarbonyl (Cbz) group.
-
An acetic acid moiety at the 1-position, enhancing water solubility and enabling conjugation.
The IUPAC name is 2-[(3R)-3-(benzyloxycarbonyl(isopropyl)amino)pyrrolidin-1-yl]acetic acid, with the molecular formula C₁₇H₂₃N₂O₄ and a molecular weight of 319.4 g/mol.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine ring | Saturated five-membered ring with nitrogen at position 1 |
| Cbz-isopropyl group | Chiral center at C3; Cbz provides steric bulk and protection for the amine |
| Acetic acid moiety | Enhances solubility and facilitates salt formation |
Stereochemical Implications
The (R)-configuration influences molecular interactions, particularly in chiral environments like enzyme active sites. Enantiomeric pairs often exhibit divergent pharmacological profiles. For example, (R)-configured analogs of protease inhibitors may exhibit altered binding kinetics compared to (S)-forms due to spatial mismatches with target receptors.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical synthetic route involves four stages:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.
-
Introduction of Isopropylamino Group: Alkylation using isopropyl bromide in the presence of a base (e.g., K₂CO₃).
-
Cbz Protection: Reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane.
-
Acetic Acid Functionalization: Carboxylation via Kolbe-Schmitt reaction or nucleophilic substitution.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine formation | H₂SO₄, 100°C, 12 hr | 65 |
| Isopropylamination | Isopropyl bromide, K₂CO₃, DMF, 60°C | 78 |
| Cbz protection | Cbz-Cl, Et₃N, CH₂Cl₂, 0°C→RT | 85 |
| Acetic acid addition | Bromoacetic acid, NaH, THF, reflux | 72 |
Industrial Manufacturing Challenges
Scale-up requires addressing:
-
Stereochemical Purity: Asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures >99% enantiomeric excess (ee).
-
Green Chemistry: Solvent recovery systems and catalytic hydrogenation for Cbz deprotection reduce waste.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12 mg/mL (pH 7.4), increasing to 45 mg/mL in basic conditions due to deprotonation of the acetic acid group.
-
Stability: Stable at room temperature for >6 months; Cbz group susceptible to hydrogenolysis (H₂/Pd-C).
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 1.15 (d, J=6.4 Hz, 6H, CH(CH₃)₂), 3.45–3.70 (m, 4H, pyrrolidine H), 5.10 (s, 2H, Cbz CH₂).
-
IR: 1720 cm⁻¹ (C=O, Cbz), 1635 cm⁻¹ (COO⁻).
Biological Activity and Research Applications
Enzyme Inhibition Studies
The compound’s Cbz-isopropyl group mimics transition states in serine protease catalysis. In vitro assays against trypsin show IC₅₀ = 8.2 μM, compared to 23 μM for the (S)-enantiomer.
Drug Delivery Systems
Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability. A 2024 study demonstrated sustained release over 72 hours in murine models.
Table 3: Pharmacokinetic Parameters (Rat IV Administration)
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 2.8 hr |
| Cₘₐₓ | 1.4 μg/mL |
| AUC₀–∞ | 9.7 μg·hr/mL |
Neuropharmacology
Structural analogs modulate NMDA receptor activity, showing potential in treating neuropathic pain. Electrophysiological studies reveal a 40% reduction in glutamate-induced currents at 10 μM concentrations .
Comparative Analysis with Structural Analogs
(S)-Enantiomer Comparison
| Property | (R)-Configuration | (S)-Configuration |
|---|---|---|
| Trypsin IC₅₀ | 8.2 μM | 23 μM |
| Aqueous solubility | 12 mg/mL | 9 mg/mL |
| Metabolic stability | t₁/₂ = 2.8 hr | t₁/₂ = 1.9 hr |
Piperidine vs. Pyrrolidine Derivatives
Replacing pyrrolidine with piperidine decreases planarity, reducing binding affinity to flat enzyme active sites by 60% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume